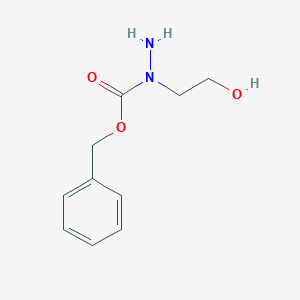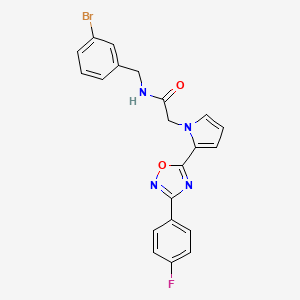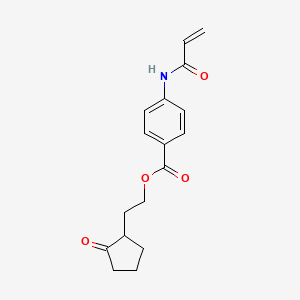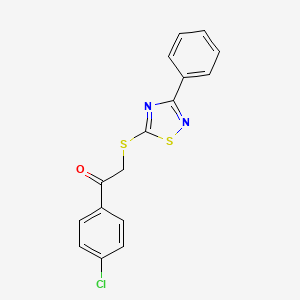
2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide” is an organic compound that belongs to the class of benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
Pyrazole derivatives, such as the one , have been synthesized by many scientists around the globe . For instance, Girisha et al. synthesized a novel series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines and screened for analgesic and anti-inflammatory activity .
科学的研究の応用
Molecular Interaction and Binding Affinity Analysis
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide exhibits potent and selective antagonism for the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method, it was found to interact significantly with the receptor. This study provides insights into the structural and energetic stability of various conformers, offering a foundation for understanding how similar compounds, including 2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide, might interact with biological targets (Shim et al., 2002).
Potential Tuberculostatic Applications
In a study focused on the synthesis of tuberculostatic pyrazine derivatives, 2-chloro-3-cyanopyrazine served as a key substrate. This compound, through reactions with various secondary amines, produced nitriles with potential tuberculostatic activities. Such research underscores the utility of pyrazine derivatives, including those structurally related to this compound, in developing new treatments for tuberculosis (Foks et al., 2005).
Antifungal and Antiviral Properties
The synthesis and characterization of a compound structurally similar to this compound demonstrated significant antifungal and antiviral activities. This highlights the potential of such compounds in contributing to the development of new antifungal and antiviral agents, expanding the scope of applications in pharmaceutical research and development (Li et al., 2015).
Antimicrobial Activity
Novel thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, related in structure to this compound, have been synthesized and evaluated for their antimicrobial properties. This research indicates the potential for such compounds to serve as bases for developing new antimicrobial agents, addressing the ongoing need for novel treatments against resistant microbial strains (Gouda et al., 2010).
作用機序
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
It’s known that such compounds interact with their targets, leading to a series of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to affect various biological pathways .
Pharmacokinetics
A related compound has been reported to have good pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
生化学分析
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It’s possible that there could be threshold effects, as well as toxic or adverse effects at high doses .
Transport and Distribution
It’s possible that it could interact with transporters or binding proteins, and have effects on its localization or accumulation .
Subcellular Localization
It’s possible that there could be targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-4-2-1-3-14(15)18(24)20-13-7-9-23(10-8-13)17-11-16(21-22-17)12-5-6-12/h1-4,11-13H,5-10H2,(H,20,24)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZNBBTUZGLGJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)





![N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide](/img/structure/B2397886.png)

![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol](/img/structure/B2397893.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2397896.png)
![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2397897.png)